Dihydropashanone

Vue d'ensemble

Description

Dihydropashanone is a naturally occurring compound isolated from the extract of Lindera erythrocarpa, a flowering plant native to eastern Asia. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties .

Applications De Recherche Scientifique

Dihydropashanone has a broad range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective and anti-inflammatory properties.

Mécanisme D'action

Target of Action

Dihydropashanone primarily targets nuclear factor (NF)-κB and nuclear factor E2-related factor 2 (Nrf2) in mouse microglial BV2 and HT22 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting the lipopolysaccharide-induced inflammatory response and suppressing the activation of NF-κB in BV2 cells . It also induces the activation of the Nrf2/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 signaling pathways. By suppressing NF-κB activation, this compound reduces neuroinflammation in microglia cells . On the other hand, by activating the Nrf2/HO-1 pathway, it protects neurons from oxidative stress .

Result of Action

This compound has been found to protect mouse hippocampus HT22 cells from glutamate-induced cell death . It exhibits antioxidant and anti-inflammatory properties, reducing the buildup of reactive oxygen species in HT22 cells . These actions suggest that this compound may have a broad range of applications in the treatment of neurodegenerative illnesses .

Analyse Biochimique

Biochemical Properties

Dihydropashanone has been found to interact with various biomolecules in the body. It has been shown to inhibit lipopolysaccharide-induced inflammatory response and suppress the activation of nuclear factor (NF)-κB in BV2 cells . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

This compound has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It also reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This compound also induces the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dihydropashanone typically involves the extraction from Lindera erythrocarpa. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction process from natural sources. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydropashanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Curcumin: Another natural compound with neuroprotective and anti-inflammatory properties.

Resveratrol: Known for its antioxidant effects and potential in treating neurodegenerative diseases.

Quercetin: A flavonoid with similar anti-inflammatory and antioxidant properties.

Uniqueness

Dihydropashanone stands out due to its dual action of reducing neuroinflammation and protecting neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases .

Activité Biologique

Dihydropashanone, a compound isolated from the plant Lindera erythrocarpa, has garnered attention for its potential neuroprotective and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

Chemical Structure and Source

This compound is a chalcone derivative, characterized by its unique chemical structure that contributes to its biological activities. It is primarily extracted from the leaves and stems of Lindera erythrocarpa, a plant known for its traditional medicinal uses in East Asia.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects, particularly against glutamate-induced toxicity in mouse hippocampal HT22 cells. In these studies, this compound was shown to enhance cell viability and reduce cell death caused by oxidative stress induced by glutamate exposure. The protective effect is attributed to its ability to modulate oxidative stress pathways, thereby safeguarding neuronal integrity .

Anti-inflammatory Activity

This compound also demonstrates potent anti-inflammatory properties. It has been found to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in LPS-stimulated BV2 microglial cells. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical components in inflammatory pathways .

Additionally, this compound modulates the nuclear factor kappa B (NF-κB) signaling pathway. It prevents the phosphorylation of IκB-α, leading to reduced nuclear translocation of p65, a component that promotes inflammatory gene expression. This inhibition contributes to its anti-inflammatory effects in neuroinflammation models .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Model System | Concentration Used | Key Findings |

|---|---|---|---|

| Neuroprotection | HT22 Cells | 10–40 μM | Increased cell viability; reduced glutamate-induced cell death |

| Anti-inflammatory | BV2 Microglial Cells | 40 μM | Inhibition of TNF-α, IL-6, PGE2 production; reduced iNOS and COX-2 levels |

| NF-κB Pathway Regulation | BV2 Microglial Cells | 40 μM | Decreased phosphorylation of IκB-α; inhibited nuclear p65 translocation |

Case Studies

- Neuroprotection Against Glutamate Toxicity : A study demonstrated that this compound protected HT22 cells from oxidative damage induced by glutamate. The treatment significantly improved cell survival rates compared to untreated controls, highlighting its potential as a neuroprotective agent in conditions like Alzheimer's disease .

- Reduction of Neuroinflammation : In another investigation involving LPS-stimulated BV2 cells, this compound was shown to effectively reduce markers of inflammation. The study reported that at a concentration of 40 µM, this compound significantly lowered the levels of inflammatory cytokines and inhibited NF-κB activation .

- Comparative Efficacy : this compound was compared with other compounds isolated from Lindera erythrocarpa. It exhibited superior anti-inflammatory effects relative to several other chalcone derivatives tested under similar conditions, reinforcing its therapeutic potential in managing neuroinflammatory diseases .

Propriétés

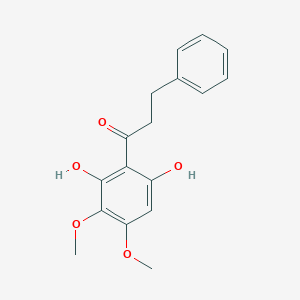

IUPAC Name |

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPRVIMCAIKNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194804 | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-41-5 | |

| Record name | Dihydropashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?

A1: Research suggests that this compound interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, this compound protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.

Q2: Apart from Lindera erythrocarpa, are there other natural sources of this compound?

A2: Yes, this compound has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.

Q3: What is the structure of this compound, and how was it determined?

A3: this compound is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.